molecular formula C15H33NO B14645889 3-(Dodecylamino)propan-1-ol CAS No. 52871-79-1

3-(Dodecylamino)propan-1-ol

Cat. No.: B14645889
CAS No.: 52871-79-1
M. Wt: 243.43 g/mol
InChI Key: DJUWUNFYMKYEFI-UHFFFAOYSA-N
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Description

3-(Dodecylamino)propan-1-ol is an organic compound that belongs to the class of amino alcohols. It is characterized by the presence of a long dodecyl (12-carbon) alkyl chain attached to an amino group, which is further connected to a propanol backbone. This compound is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dodecylamino)propan-1-ol typically involves the reaction of dodecylamine with an epoxide, such as propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{Dodecylamine} + \text{Propylene oxide} \rightarrow 3\text{-(Dodecylamino)propan-1-ol} ]

The reaction is usually conducted in the presence of a solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Dodecylamino)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Acidified potassium dichromate (K₂Cr₂O₇) is commonly used for the oxidation of the hydroxyl group.

    Reduction: Lithium aluminum hydride (LiAlH₄) is often employed for the reduction of the amino group.

    Substitution: Thionyl chloride (SOCl₂) can be used to substitute the hydroxyl group with a chloride.

Major Products Formed

    Oxidation: Formation of dodecylaminopropanal or dodecylaminopropanoic acid.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of dodecylaminopropyl chloride.

Scientific Research Applications

3-(Dodecylamino)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.

    Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of detergents, cosmetics, and personal care products.

Mechanism of Action

The mechanism of action of 3-(Dodecylamino)propan-1-ol is primarily based on its surfactant properties. The long dodecyl chain provides hydrophobic interactions, while the amino and hydroxyl groups offer hydrophilic interactions. This amphiphilic nature allows the compound to reduce surface tension and form micelles, which can encapsulate hydrophobic molecules. This property is particularly useful in drug delivery systems, where the compound can enhance the solubility and bioavailability of hydrophobic drugs.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-3-(dodecylamino)propan-2-ol: Similar structure but with a chloro substituent.

    3-Amino-1-propanol: Lacks the long dodecyl chain, making it less hydrophobic.

    Dodecylamine: Contains only the amino group without the propanol backbone.

Uniqueness

3-(Dodecylamino)propan-1-ol is unique due to its combination of a long hydrophobic dodecyl chain and a hydrophilic propanol backbone. This dual nature makes it an effective surfactant and a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

52871-79-1

Molecular Formula

C15H33NO

Molecular Weight

243.43 g/mol

IUPAC Name

3-(dodecylamino)propan-1-ol

InChI

InChI=1S/C15H33NO/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15-17/h16-17H,2-15H2,1H3

InChI Key

DJUWUNFYMKYEFI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNCCCO

Origin of Product

United States

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